molecular formula C19H24N2O5 B2561676 4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1797350-53-8

4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2561676
CAS No.: 1797350-53-8
M. Wt: 360.41
InChI Key: OODCGLJHQYQNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide features a 1,6-dihydropyridine core substituted with a phenyl group at position 1, a methoxy group at position 4, a ketone at position 6, and a carboxamide at position 3. The carboxamide nitrogen is further modified with two 2-methoxyethyl groups.

Properties

IUPAC Name

4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-24-11-9-20(10-12-25-2)19(23)16-14-21(15-7-5-4-6-8-15)18(22)13-17(16)26-3/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODCGLJHQYQNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)C1=CN(C(=O)C=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2O5C_{19}H_{24}N_{2}O_{5} with a molecular weight of 360.41 g/mol. The structure features a dihydropyridine moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Antiproliferative Activity

Research indicates that derivatives of the dihydropyridine structure exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in vitro. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for several related compounds:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)3.1
Compound BHCT 116 (Colon)2.2
Compound CHEK 293 (Kidney)5.3

These findings suggest that modifications to the dihydropyridine core can enhance its antiproliferative properties.

The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is similar to the action of well-known chemotherapeutic agents like doxorubicin and etoposide, which also target microtubule dynamics.

Antioxidant Activity

In addition to antiproliferative effects, research has demonstrated that certain derivatives possess significant antioxidant properties. The antioxidant capacity was evaluated using DPPH and FRAP assays, revealing that some compounds effectively scavenge free radicals, thus potentially protecting cells from oxidative stress.

In Vivo Studies

In vivo studies have illustrated the potential of these compounds in cancer treatment. For example, a study involving xenograft models demonstrated that treatment with related dihydropyridine derivatives resulted in substantial tumor growth inhibition without significant neurotoxicity, indicating a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a) Pyridine vs. Pyridazine Derivatives

The target compound’s 1,6-dihydropyridine core differs from pyridazine derivatives (e.g., 4-methoxy-N,N-bis(2-methoxyethyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide , CAS 921580-29-2, Figure 1 ) . Pyridazines contain two adjacent nitrogen atoms, altering electronic distribution and metabolic stability compared to pyridines. Pyridines are more common in drug design due to better metabolic resistance, whereas pyridazines may exhibit unique binding modes but face faster degradation .

b) Substituent Effects
  • N,N-Bis(2-Methoxyethyl) Carboxamide Group : The target compound’s bis(2-methoxyethyl) groups enhance hydrophilicity and solubility compared to analogs like N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0), which lacks ether linkages . This modification may improve pharmacokinetics, as seen in studies where methoxyethyl substituents enhanced HDAC inhibition .
  • Phenyl vs. 4-Methylphenyl: The phenyl group at position 1 in the target compound contrasts with the 4-methylphenyl group in CAS 921580-29-2.

Functional Group Modifications

a) Methoxyiminomethyl Substitution

The analog N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 338405-13-3) introduces a methoxyiminomethyl group at the carboxamide nitrogen . This group may act as a hydrogen-bond acceptor or mimic transition states in enzymatic reactions, offering distinct binding properties compared to the target compound’s bis(2-methoxyethyl) groups.

b) Ketone and Carboxamide Positioning

All analogs share a 6-oxo and 3-carboxamide framework, critical for hydrogen bonding with biological targets.

Data Table: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molecular Weight Potential Application
4-Methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide Dihydropyridine Phenyl, bis(2-methoxyethyl) C₂₀H₂₇N₃O₆ 417.45 g/mol Enzyme inhibition (inferred)
4-Methoxy-N,N-bis(2-methoxyethyl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (921580-29-2) Dihydropyridazine 4-Methylphenyl, bis(2-methoxyethyl) C₁₉H₂₅N₃O₅ 375.42 g/mol Research chemical
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (749894-70-0) Pyridazine 4-Methoxyphenyl, methyl C₁₃H₁₃N₃O₃ 259.26 g/mol Unknown
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (338405-13-3) Dihydropyridazine Phenoxy, methoxyiminomethyl C₁₉H₁₆N₄O₄ 364.35 g/mol Enzyme interaction studies

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 4-methoxy-N,N-bis(2-methoxyethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide?

Answer:
To optimize synthesis, employ statistical design of experiments (DoE) such as factorial or response surface methodology. These approaches systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions while minimizing experimental runs. For example, use HPLC purity data to assess yield and byproduct formation, correlating results with computational predictions of reaction pathways . Include control experiments to isolate solvent effects (e.g., comparing polar aprotic vs. ether-based solvents) and validate reproducibility.

Advanced: How can computational methods like quantum chemical calculations resolve contradictions in reaction kinetics data for this compound?

Answer:
Contradictions in kinetic data (e.g., unexpected rate constants under varying pH) can be addressed using density functional theory (DFT) to model transition states and intermediate stability. For instance, calculate activation energies for competing pathways (e.g., nucleophilic substitution vs. keto-enol tautomerization) and compare with experimental Arrhenius plots. Integrate microkinetic modeling to reconcile discrepancies between theoretical and observed rate laws . Validate with isotopic labeling (e.g., 18^{18}O tracing) to confirm mechanistic hypotheses.

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:
Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and detect trace impurities.
  • Multinuclear NMR (1H, 13C, DEPT-135) to verify substitution patterns (e.g., methoxyethyl groups) and dihydropyridine ring conformation.
  • HPLC with UV/Vis and charged aerosol detection to quantify purity and resolve stereoisomers .
    For crystalline samples, X-ray diffraction provides definitive proof of stereochemistry and hydrogen-bonding networks.

Advanced: How can researchers address inconsistencies in solubility data across different solvent systems?

Answer:
Inconsistencies may arise from solvent polarity, hydrogen-bonding capacity, or aggregation effects. Apply Hansen solubility parameters to categorize solvent compatibility and predict solubilization trends. Use dynamic light scattering (DLS) to detect nanoaggregates in non-polar solvents. For polar aprotic solvents (e.g., DMSO), validate solubility via isothermal titration calorimetry (ITC) to quantify enthalpy-entropy trade-offs . Cross-reference with computational COSMO-RS simulations for thermodynamic consistency .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Conduct all reactions in a fume hood with proper PPE (gloves, lab coat, goggles).
  • Avoid exposure to moisture to prevent hydrolysis of the dihydropyridine ring.
  • Store under inert gas (argon/nitrogen) at –20°C to mitigate oxidative degradation.
  • Follow Chemical Hygiene Plan guidelines for waste disposal, particularly for methoxyethyl groups, which may form toxic metabolites .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Answer:
For biological studies (e.g., enzyme inhibition):

  • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with target proteins.
  • Pair molecular docking (AutoDock Vina, Schrödinger) with mutagenesis studies to validate binding pocket interactions.
  • Perform metabolomic profiling (LC-MS/MS) to identify downstream biomarkers of activity.
    Address off-target effects using CRISPR-Cas9 knockout cell lines to isolate primary vs. secondary targets .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Answer:
Design an accelerated stability study:

  • Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.
  • Monitor degradation via UPLC-PDA at intervals (0, 1, 3 months) to track hydrolysis (loss of methoxy groups) or oxidation (new carbonyl peaks).
  • Compare with Arrhenius predictions to extrapolate shelf-life under standard conditions .

Advanced: What computational tools are available to predict the environmental fate of this compound?

Answer:
Use EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential. For photodegradation, simulate UV-Vis spectra with TD-DFT and correlate with experimental half-lives in aqueous media. Apply molecular dynamics (MD) to model interactions with soil organic matter, which may influence leaching behavior .

Basic: How should researchers approach scaling up the synthesis from milligram to gram quantities?

Answer:

  • Transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • Optimize workup steps: Replace column chromatography with countercurrent distribution for higher throughput.
  • Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress in real time .

Advanced: What methodologies resolve spectral overlaps in NMR analysis caused by the compound’s complex substituents?

Answer:

  • Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping proton signals (e.g., methoxyethyl vs. phenyl protons).
  • Use variable-temperature NMR to separate broadened peaks caused by restricted rotation (e.g., dihydropyridine ring dynamics).
  • Supplement with solid-state NMR to confirm assignments in crystalline vs. amorphous forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.